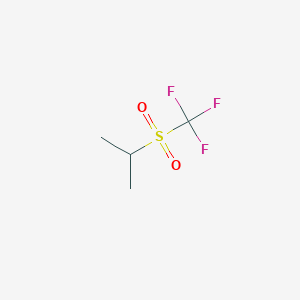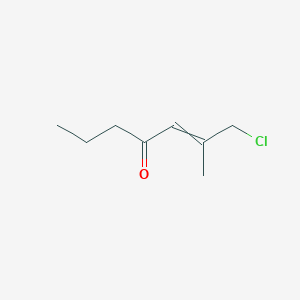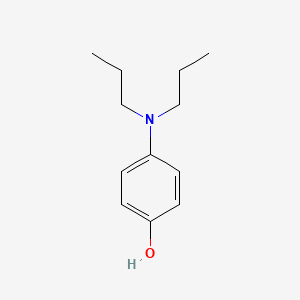
4-(Dipropylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dipropylamino)phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its unique structure, where a dipropylamino group is attached to the para position of the phenol ring. This structural arrangement imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dipropylamino)phenol can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.
Reductive Amination: Another approach involves the reductive amination of 4-hydroxybenzaldehyde with dipropylamine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dipropylamino)phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring of this compound is highly reactive towards electrophilic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-(Dipropylamino)phenol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(Dipropylamino)phenol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-(Dipropylamino)phenol can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
59571-12-9 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
4-(dipropylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-3-9-13(10-4-2)11-5-7-12(14)8-6-11/h5-8,14H,3-4,9-10H2,1-2H3 |
Clé InChI |
WRHGUECAOGOUFG-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


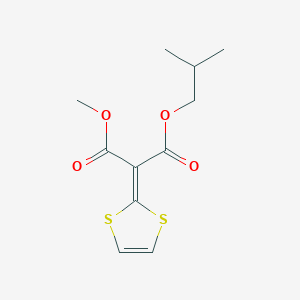
![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
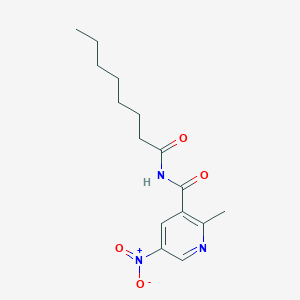
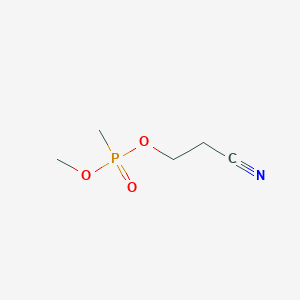
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
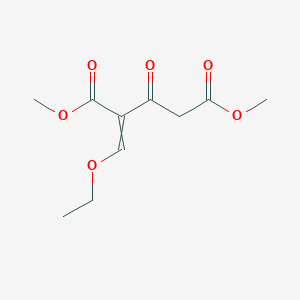
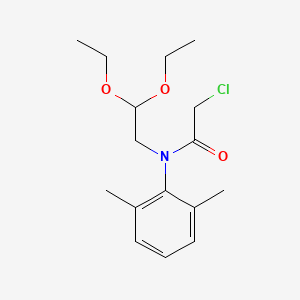
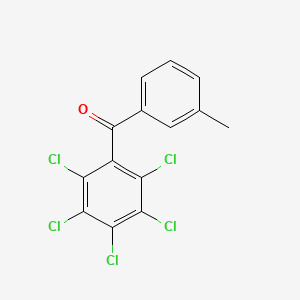
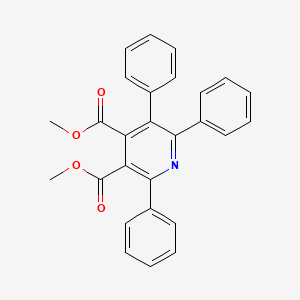
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)

